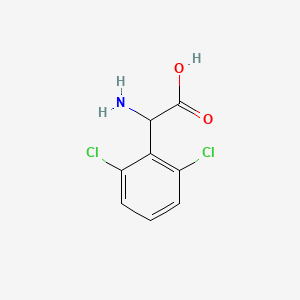

2-amino-2-(2,6-dichlorophenyl)acetic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-amino-2-(2,6-dichlorophenyl)acetic Acid”, also known as Diclofenac, is a potent nonsteroidal anti-inflammatory drug . It is also known as 2- (2- ((2,6-Dichlorophenyl) (nitroso)amino)phenyl)acetic acid .

Synthesis Analysis

Complexes of the type [M (DAPA)Cl]2H2O and [M (DAPA) (H2O)2Cl]Cl] where DAPA = 2- [2, 6- dichlorophenyl) amino] benzene acetic acid has been synthesized and characterized by physico-chemical analysis, spectral methods, TGA/DTA and X-Ray diffraction studies .

Molecular Structure Analysis

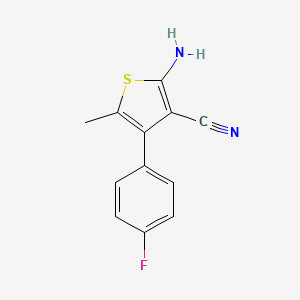

The molecular formula of “2-amino-2-(2,6-dichlorophenyl)acetic Acid” is C8H7Cl2NO2 . The InChI code is 1S/C8H7Cl2NO2/c9-4-2-1-3-5 (10)6 (4)7 (11)8 (12)13/h1-3,7H,11H2, (H,12,13) . The Canonical SMILES is C1=CC (=C (C (=C1)Cl)C (C (=O)O)N)Cl .

Chemical Reactions Analysis

The polymorphism of 2-DCABA seems to stem from the conformational flexibility of the molecule, similar to that of HDMPA. Hirshfeld analysis revealed different intermolecular interactions contributing to the stability of the crystal form I of 2-DCABA and HDMPA- I, despite their structural similarity .

Physical And Chemical Properties Analysis

The molecular weight of “2-amino-2-(2,6-dichlorophenyl)acetic Acid” is 220.05 g/mol . The XLogP3-AA is -0.4 . The Hydrogen Bond Donor Count is 2 and the Hydrogen Bond Acceptor Count is 3 . The Rotatable Bond Count is 2 . The Exact Mass is 218.9853839 g/mol . The Monoisotopic Mass is 218.9853839 g/mol . The Topological Polar Surface Area is 63.3 Ų .

Applications De Recherche Scientifique

Non-Steroidal Anti-Inflammatory Drug

2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA) is a potential non-steroidal anti-inflammatory drug . It’s an analog of 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA) and has been synthesized for the study of its polymorphism .

Polymorphism Study

The polymorphism of 2-DCABA was studied to investigate the effect of double Cl–CH3 exchange . Three forms - two polymorphs (I and II) and one cocrystal salt (S) - were obtained through polymorph screening in a variety of solvents .

New Orthorhombic Form

A new orthorhombic form of 2-((2,6-Dichlorophenyl)amino)benzeneacetic Acid (Diclofenac Acid) was discovered . This new form contributes to the understanding of the crystallography of this compound .

Abbreviated New Drug Application (ANDA) Filing

2-((2,6-Dichlorophenyl)(nitroso)amino)phenyl)acetic acid is used in the process of Abbreviated New Drug Application (ANDA) filing to FDA and toxicity study of respective drug formulation .

Mécanisme D'action

Target of Action

The primary target of 2-amino-2-(2,6-dichlorophenyl)acetic Acid is cyclooxygenase (COX) . COX is an enzyme responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

2-amino-2-(2,6-dichlorophenyl)acetic Acid acts as a non-steroidal anti-inflammatory drug (NSAID) . It inhibits the activity of COX, thereby blocking the conversion of arachidonic acid to prostaglandins . This inhibition results in reduced inflammation and pain signaling .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX, it prevents the synthesis of prostaglandins from arachidonic acid . Prostaglandins are key mediators of inflammation and pain, so their reduction leads to the compound’s anti-inflammatory and analgesic effects .

Pharmacokinetics

Its close analog, diclofenac, is known to have major metabolites such as 4´-hydroxydiclofenac and 5´-hydroxydiclofenac . It has been used as a substrate selective for CYP2C9 , suggesting that it may undergo metabolism in the liver.

Result of Action

The inhibition of prostaglandin synthesis by 2-amino-2-(2,6-dichlorophenyl)acetic Acid results in reduced inflammation and pain . This makes it potentially useful for relieving mild to moderate pain in muscles, soft tissues, and joints .

Action Environment

The action of 2-amino-2-(2,6-dichlorophenyl)acetic Acid can be influenced by various environmental factors. For instance, the polymorphism of the compound seems to stem from the conformational flexibility of the molecule . Different intermolecular interactions contribute to the stability of its crystal form , which could potentially affect its solubility, bioavailability, and overall efficacy

Propriétés

IUPAC Name |

2-amino-2-(2,6-dichlorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAIBRZKLBUDQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(C(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397801 |

Source

|

| Record name | 2-amino-2-(2,6-dichlorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(2,6-dichlorophenyl)acetic Acid | |

CAS RN |

42057-30-7 |

Source

|

| Record name | 2-amino-2-(2,6-dichlorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274382.png)